molecular formula C22H23N3O6S B2502973 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 688055-18-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B2502973
CAS No.: 688055-18-7
M. Wt: 457.5
InChI Key: WWXQKPBYQKDHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a structurally complex quinazoline derivative featuring a fused [1,3]dioxolo ring system (positions 4,5-g) and a sulfanylidene (C=S) group at position 6 of the quinazolinone core. The propanamide side chain is substituted with a 3,4-dimethoxyphenethyl group, which likely enhances lipophilicity and modulates receptor interactions.

Properties

CAS No.

688055-18-7

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C22H23N3O6S/c1-28-16-4-3-13(9-17(16)29-2)5-7-23-20(26)6-8-25-21(27)14-10-18-19(31-12-30-18)11-15(14)24-22(25)32/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,26)(H,24,32)

InChI Key

WWXQKPBYQKDHKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H40N4O8SC_{34}H_{40}N_{4}O_{8}S with a molecular weight of 664.8 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC34H40N4O8S
Molecular Weight664.8 g/mol
CAS Number688061-67-8
SMILES RepresentationCCC(Sc1nc2cc3c(cc2c(=O)n1CCCCCC(=O)NCCc1ccc(OC)c(OC)c1)OCO3)C(=O)NCc1ccco1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Molecular docking studies have shown that this compound interacts with specific proteins involved in cancer progression, suggesting its potential as an anticancer agent.

In vitro studies using the MCF-7 breast cancer cell line demonstrated that the compound effectively inhibited cell proliferation. The MTT assay results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells compared to standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary studies suggest it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • In Vitro Anticancer Activity : A study evaluated the anticancer effects of this compound against MCF-7 cells using the MTT assay. The results revealed significant cytotoxicity at concentrations above 10 µM, with a survival rate reduction of up to 70% compared to control groups .
  • Molecular Docking Studies : Research involving molecular docking simulations indicated that this compound binds effectively to target proteins associated with cancer cell signaling pathways. The binding affinities were comparable to known inhibitors in clinical use .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of methoxy and sulfanylidene groups enhances its interaction with biological targets, leading to altered signaling pathways in cancer cells and increased susceptibility to apoptosis .

Scientific Research Applications

Biological Activities

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide exhibits several significant biological activities:

1. Anticancer Activity

  • Molecular docking studies indicate that this compound interacts with proteins involved in cancer progression. These studies help elucidate its mechanism of action and predict efficacy against various cancer types by identifying binding affinities and interaction sites on target proteins.
  • Experimental studies have shown promising results in inhibiting tumor cell proliferation in vitro.

2. Antimicrobial Properties

  • The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies suggest effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Anti-inflammatory Effects

  • Preliminary research indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Several studies have explored the applications of this compound:

  • Anticancer Research : A study demonstrated that this compound significantly inhibited cell growth in various cancer cell lines through apoptosis induction.
  • Antimicrobial Testing : Research indicated that the compound showed significant activity against resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from its distinct functional groups:

Functional Group Reactivity Profile
Sulfanylidene (C=S) Susceptible to nucleophilic substitution (e.g., thiol-disulfide exchange) or oxidation to sulfonyl (C=SO₂) groups.
Dioxolo Ring Stable under mild conditions but may undergo ring-opening under strong acidic/basic conditions.
Amide Bond Hydrolyzable to carboxylic acid under acidic/basic conditions or enzymatic action.
Methoxy Groups Resistant to oxidation but may undergo demethylation under harsh acidic conditions.

2.1. Sulfanylidene Group Reactivity

The sulfanylidene group participates in nucleophilic substitution reactions. For example:

  • Thiol-Disulfide Exchange :
    R-SH + C=S → R-S-S-C + H2S\text{R-SH + C=S → R-S-S-C + H}_2\text{S}
    This reaction is critical for modifying the compound’s bioactivity, as seen in structurally related thieno[3,2-d]pyrimidinones .

  • Oxidation to Sulfonyl :
    C=S + [O] → C=SO2\text{C=S + [O] → C=SO}_2
    Oxidation with hydrogen peroxide or mCPBA converts the sulfanylidene to a sulfonyl group, altering solubility and target affinity .

2.2. Amide Hydrolysis

The propanamide side chain undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    R-CONH-R’ + H3O+R-COOH + NH3-R’\text{R-CONH-R' + H}_3\text{O}^+ → \text{R-COOH + NH}_3\text{-R'}

  • Basic Hydrolysis :
    R-CONH-R’ + OHR-COO+NH2-R’\text{R-CONH-R' + OH}^- → \text{R-COO}^- + \text{NH}_2\text{-R'}
    Such reactions are foundational for prodrug activation strategies in medicinal chemistry .

2.3. Methoxy Group Demethylation

Under strong Lewis acids (e.g., BBr₃), methoxy groups on the phenyl ring may demethylate to phenols:
Ar-OCH3+BBr3Ar-OH + CH3Br\text{Ar-OCH}_3 + \text{BBr}_3 → \text{Ar-OH + CH}_3\text{Br}
This modification enhances hydrogen-bonding capacity, as observed in coumarin-based analogs .

2.4. Electrophilic Aromatic Substitution

The quinazoline core’s electron-rich aromatic system undergoes electrophilic substitution (e.g., nitration, halogenation) at specific positions:

  • Nitration :
    Quinazoline + HNO3Nitroquinazoline\text{Quinazoline + HNO}_3 → \text{Nitroquinazoline}
    Positional selectivity depends on directing effects of substituents .

3.1. Coupling Reactions

The ethylenediamine linker facilitates coupling with carboxylic acids or amines via standard peptide chemistry:

  • Amide Bond Formation :
    R-NH2+R’-COOH → R-NH-C(O)-R’\text{R-NH}_2 + \text{R'-COOH → R-NH-C(O)-R'}
    Catalyzed by EDC/HOBt or DCC .

3.2. Ring-Opening of Dioxolo Group

Under acidic conditions (e.g., HCl/EtOH), the dioxolo ring may cleave to form dihydroxy intermediates, enabling further functionalization .

Catalytic and Solvent Effects

  • Deep Eutectic Solvents (DES) :
    Choline chloride-based DES enhance reaction efficiency in mechanochemical syntheses, reducing reaction times to <30 minutes .

  • Microwave Assistance :
    Accelerates cyclization steps, improving yields in quinazoline derivatives by 15–20% compared to conventional heating .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    The compound remains stable at neutral pH but degrades in acidic environments (e.g., stomach pH 1–3), releasing active metabolites .

  • Enzymatic Hydrolysis :
    Esterases and proteases cleave the amide bond, as demonstrated in vitro with chromeno-pyridine analogs.

Comparative Reactivity with Analogs

Compound Key Reaction Yield Reference
N-(3,4-dimethoxyphenyl)-2-[(thieno-pyrimidinyl)sulfanyl]acetamide Thiol-disulfide exchange82%
Bis(6-iodo-2-methyl-4-oxoquinazolin-3-yl)pyridine-2,6-dicarboxamide Amide hydrolysis76%
4-Methyl-7-{hydrazinyl}-2H-chromen-2-one Electrophilic substitution68%

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison with structurally related analogs:

Compound 4l (from )

  • Structure : 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one.
  • Key Features: Tetrahydroquinazolinone core (saturated ring) vs. the unsaturated dioxoloquinazoline in the target compound. Bis(4-methoxyphenyl) and methyl substituents, contrasting with the target’s 3,4-dimethoxyphenethyl and sulfanylidene groups. Synthesized via palladium-catalyzed Suzuki-Miyaura coupling, indicating reliance on aryl boronic acid intermediates .
  • Physical Properties : Melting point 228–230°C; IR νmax 3177 cm⁻¹ (likely N-H or O-H stretching) .

Target Compound (from )

  • Structure : Features a [1,3]dioxolo[4,5-g]quinazolin scaffold with a sulfanylidene group and a propanamide-linked 3,4-dimethoxyphenethyl chain.
  • The sulfanylidene group may enhance thiol-mediated reactivity or serve as a hydrogen-bond acceptor. No direct synthetic details are provided, but the propanamide linkage suggests possible acylation or coupling steps .

Comparative Data Table

Property Target Compound Compound 4l
Core Structure [1,3]dioxolo[4,5-g]quinazoline Tetrahydroquinazolinone
Key Substituents 6-sulfanylidene, 3,4-dimethoxyphenethyl Bis(4-methoxyphenyl), methyl groups
Synthesis Method Undisclosed (likely multi-step coupling) Suzuki-Miyaura cross-coupling
Melting Point Not reported 228–230°C
Functional Groups Propanamide, dioxolo, sulfanylidene Methoxy, carbonyl, tetrahydroquinazoline

Research Findings and Implications

  • Synthetic Complexity : Compound 4l’s reliance on palladium catalysis highlights scalability challenges, whereas the target compound’s synthesis (if involving simpler steps) might offer practical advantages .
  • Bioactivity Potential: While Compound 4l’s methoxy groups enhance lipophilicity, the target’s sulfanylidene and propanamide moieties could improve solubility and target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.